molecular formula C22H30O3 B1210320 2alpha-Methyl-11-oxoprogesterone CAS No. 2701-48-6

2alpha-Methyl-11-oxoprogesterone

Cat. No. B1210320
CAS RN: 2701-48-6
M. Wt: 342.5 g/mol
InChI Key: INESPPDNHLGBPH-PWJGREASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-Methylpregn-4-ene-3,11,20-trione is a corticosteroid hormone.

Scientific Research Applications

1. Role in Bovine Luteal Cells

2alpha-Methyl-11-oxoprogesterone plays a significant role in the secretory function of bovine luteal cells, influencing the production of steroids and prostaglandins. It interacts with prostaglandin F(2alpha) and nitric oxide, impacting the production of progesterone and testosterone in these cells (Korzekwa et al., 2004).

2. Impact on Endometrial Carcinoma

The compound is associated with the regulation of hypoxia-inducible factors in endometrial carcinoma, indicating its potential role in the activation of angiogenic pathways and its relation to patient prognosis (Sivridis et al., 2002).

3. Effects on Ovarian Oxytocin Secretion

Research shows that 2alpha-Methyl-11-oxoprogesterone influences ovarian oxytocin secretion in cattle, suggesting its importance in reproductive processes and the sensitivity of the corpus luteum to prostaglandin treatments (Skarżyński et al., 1997).

4. Interaction with Nitric Oxide in Corpus Luteum Regression

The compound is involved in the interaction between prostaglandin F(2alpha) and nitric oxide, which plays a crucial role in the regression of the corpus luteum in rats. This suggests its broader relevance in reproductive biology (Motta et al., 1999).

5. Role in Steroid Hormone Binding

2alpha-Methyl-11-oxoprogesterone is involved in the binding of progesterone to nerve cell membranes in the brain, highlighting its potential role in neuroendocrine interactions (Ke & Ramirez, 1990).

6. Methylation and Inactivation in Prostate Cancer

The compound is implicated in the methylation and inactivation of steroid receptors in prostate cancer, suggesting its significance in the regulation of hormone-dependent cancers (Sasaki et al., 2002).

properties

CAS RN

2701-48-6

Product Name

2alpha-Methyl-11-oxoprogesterone

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2,10,13-trimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H30O3/c1-12-10-21(3)14(9-18(12)24)5-6-15-17-8-7-16(13(2)23)22(17,4)11-19(25)20(15)21/h9,12,15-17,20H,5-8,10-11H2,1-4H3/t12-,15+,16-,17+,20-,21+,22-/m1/s1

InChI Key

INESPPDNHLGBPH-PWJGREASSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H]3[C@@H](CCC2=CC1=O)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)C(=O)C)C

SMILES

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)C(=O)C)C

Canonical SMILES

CC1CC2(C3C(CCC2=CC1=O)C4CCC(C4(CC3=O)C)C(=O)C)C

Other CAS RN

2701-48-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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